molecular formula C16H26O B12646833 Phenol, 2,4(or 2,6)-di-sec-pentyl- CAS No. 71902-27-7

Phenol, 2,4(or 2,6)-di-sec-pentyl-

Cat. No.: B12646833
CAS No.: 71902-27-7
M. Wt: 234.38 g/mol
InChI Key: BJTHFTODFZWOAG-CHWSQXEVSA-N
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Description

The compound "Phenol, 2,4(or 2,6)-di-sec-pentyl-" is a phenolic derivative with two branched sec-pentyl groups substituted at either the 2,4- or 2,6-positions of the aromatic ring. Substitution patterns significantly influence physicochemical reactivity, biological activity, and industrial applications .

Properties

CAS No.

71902-27-7

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

2,4-bis[(2R)-2-methylbutyl]phenol

InChI

InChI=1S/C16H26O/c1-5-12(3)9-14-7-8-16(17)15(11-14)10-13(4)6-2/h7-8,11-13,17H,5-6,9-10H2,1-4H3/t12-,13-/m1/s1

InChI Key

BJTHFTODFZWOAG-CHWSQXEVSA-N

Isomeric SMILES

CC[C@@H](C)CC1=CC(=C(C=C1)O)C[C@H](C)CC

Canonical SMILES

CCC(C)CC1=CC(=C(C=C1)O)CC(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Reactivity in Electrophilic Substitution Reactions

The position and nature of substituents critically affect phenolic reactivity. For example:

  • Chlorination Rates: Evidence from chlorination kinetics of di-substituted phenols (Table 1) reveals that 2,6-dichlorophenol exhibits a higher rate constant (0.630) compared to 2,4-dichlorophenol (0.455), attributed to steric and electronic effects .
  • Steric Effects: Branched substituents like sec-pentyl groups would likely reduce reactivity in electrophilic substitution due to steric hindrance, analogous to bulky groups in 2,4,6-trichlorophenol (rate constant: 0.190), which reacts slower than less hindered isomers .

Table 1: Chlorination Rate Constants of Substituted Phenols

Compound Rate Constant (k, L/mol·s)
2,4-Dichlorophenol 0.455
2,6-Dichlorophenol 0.630
2,4,6-Trichlorophenol 0.190

Physicochemical Properties

  • Spectral Data: Methyl and sec-pentyl groups would produce distinct NMR and IR signatures. For instance, methyl groups in 2,4-dimethylphenol result in characteristic splitting patterns, whereas branched sec-pentyl groups would show complex multiplet signals due to neighboring protons .
  • Purity and Stability: Certified reference materials for dimethylphenols (e.g., 2,4-dimethylphenol at 97.7% purity) demonstrate rigorous quality control protocols, which would apply to sec-pentyl analogs for industrial use .

Table 2: Analytical Data for Dimethylphenols (Certified Reference Material)

Compound Purity (%) Uncertainty (±)
2,4-Dimethylphenol 97.7 0.07478
2,5-Dimethylphenol 99.8 0.0201

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